Cas no 864291-95-2 (4-Fluoro-1,4-bipiperidine dihydrochloride)
4-Fluoro-1,4-bipiperidine dihydrochloride Chemical and Physical Properties
Names and Identifiers
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- 4-Fluoro-1,4-bipiperidine dihydrochloride
- 4-fluoro-1-piperidin-4-ylpiperidine,dihydrochloride
- 864291-95-2
- HCOPLSQKRZCIPU-UHFFFAOYSA-N
- 4-fluoro-1,4'-bipiperidine
- SCHEMBL2371666
- 4-fluoro-1-piperidin-4-ylpiperidine
- DB-106809
- 4-Fluoro-1,4'-bipiperidine 2HCl
-
- MDL: MFCD23097075
- Inchi: 1S/C10H19FN2/c11-9-3-7-13(8-4-9)10-1-5-12-6-2-10/h9-10,12H,1-8H2
- InChI Key: HCOPLSQKRZCIPU-UHFFFAOYSA-N
- SMILES: FC1CCN(CC1)C1CCNCC1
Computed Properties
- Exact Mass: 186.15322678g/mol
- Monoisotopic Mass: 186.15322678g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 149
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 15.3Ų
4-Fluoro-1,4-bipiperidine dihydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1011483-1g |
4-Fluoro-1,4-bipiperidine HCl salt |
864291-95-2 | 95% | 1g |
$885 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1011483-1g |
4-Fluoro-1,4-bipiperidine HCl salt |
864291-95-2 | 95% | 1g |
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| eNovation Chemicals LLC | Y1011483-1g |
4-Fluoro-1,4-bipiperidine HCl salt |
864291-95-2 | 95% | 1g |
$885 | 2025-03-01 | |
| Aaron | AR01JM1U-250mg |
4-Fluoro-1,4'-bipiperidine 2HCl |
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$275.00 | 2025-02-11 | |
| Aaron | AR01JM1U-500mg |
4-Fluoro-1,4'-bipiperidine 2HCl |
864291-95-2 | 97% | 500mg |
$405.00 | 2025-02-11 | |
| 1PlusChem | 1P01JLTI-250mg |
4-Fluoro-1,4'-bipiperidine 2HCl |
864291-95-2 | 97% | 250mg |
$242.00 | 2024-04-21 | |
| 1PlusChem | 1P01JLTI-500mg |
4-Fluoro-1,4'-bipiperidine 2HCl |
864291-95-2 | 97% | 500mg |
$349.00 | 2024-04-21 | |
| 1PlusChem | 1P01JLTI-1g |
4-Fluoro-1,4'-bipiperidine 2HCl |
864291-95-2 | 97% | 1g |
$536.00 | 2024-04-21 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1570918-250mg |
4-Fluoro-1,4'-bipiperidine |
864291-95-2 | 98% | 250mg |
¥4095.00 | 2024-04-28 | |
| Aaron | AR01JM1U-1g |
4-Fluoro-1,4'-bipiperidine 2HCl |
864291-95-2 | 97% | 1g |
$613.00 | 2025-02-11 |
4-Fluoro-1,4-bipiperidine dihydrochloride Related Literature
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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4. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
Additional information on 4-Fluoro-1,4-bipiperidine dihydrochloride
Introduction to 4-Fluoro-1,4-bipiperidine dihydrochloride (CAS No. 864291-95-2)
4-Fluoro-1,4-bipiperidine dihydrochloride, identified by the Chemical Abstracts Service Number (CAS No.) 864291-95-2, is a fluorinated bipiperidine derivative that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of heterocyclic molecules characterized by a fluorine substituent at the 4-position of a bipiperidine scaffold, which imparts unique electronic and steric properties conducive to biological activity. The dihydrochloride salt form enhances its solubility and stability, making it a valuable intermediate in the synthesis of potential therapeutic agents.
The bipiperidine core is a privileged structure in drug discovery, known for its ability to interact with biological targets such as enzymes and receptors. The introduction of a fluorine atom at the 4-position modulates the pharmacokinetic and pharmacodynamic properties of the molecule, often improving metabolic stability and binding affinity. This modification has been widely explored in the development of central nervous system (CNS) drugs, where fluorinated bipiperidines exhibit promising activities as dopamine receptor modulators.
Recent advancements in computational chemistry and structure-based drug design have highlighted the significance of 4-Fluoro-1,4-bipiperidine dihydrochloride in virtual screening campaigns. Its scaffold has been utilized as a template for designing novel compounds targeting neurological disorders, including Parkinson's disease and schizophrenia. The fluorine atom's ability to engage in hydrogen bonding and π-stacking interactions with biological macromolecules has been leveraged to optimize lead compounds for better efficacy and reduced side effects.
In clinical research, derivatives of bipiperidine have shown potential as antipsychotic and antidepressant agents. For instance, 4-Fluoro-1,4-bipiperidine dihydrochloride has been investigated as a possible precursor for drugs that modulate serotonin and dopamine pathways. Preclinical studies have demonstrated its ability to inhibit monoamine oxidase (MAO) enzymes, which are implicated in neurodegenerative conditions. The dihydrochloride salt form ensures consistent dosing and improved bioavailability, making it an attractive candidate for further development.
The synthesis of 4-Fluoro-1,4-bipiperidine dihydrochloride involves multi-step organic transformations, including nucleophilic substitution reactions on halogenated bipiperidine precursors followed by salt formation. The presence of the fluorine atom introduces synthetic challenges due to its high electronegativity and resistance to displacement by nucleophiles. However, modern synthetic methodologies have enabled efficient fluorination strategies, such as metal-catalyzed cross-coupling reactions, which have streamlined the production process.
From a medicinal chemistry perspective, the structural features of 4-Fluoro-1,4-bipiperidine dihydrochloride make it a versatile building block for drug discovery. Its dual piperidine rings provide multiple hydrogen bonding sites, allowing for favorable interactions with biological targets. Additionally, the fluorine substituent enhances lipophilicity while maintaining water solubility due to the salt form, balancing pharmacokinetic profiles effectively.
Emerging research suggests that fluorinated bipiperidines may also play a role in antiviral and anti-inflammatory therapies. The ability of these compounds to disrupt protein-protein interactions or inhibit viral enzymes has been explored in recent years. For example, derivatives of this scaffold have shown activity against influenza virus proteases, highlighting their potential beyond CNS applications.
The industrial production of 4-Fluoro-1,4-bipiperidine dihydrochloride adheres to stringent quality control measures to ensure purity and consistency. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are employed to verify structural integrity and quantify impurities. These rigorous standards are essential for pharmaceutical applications where compound quality directly impacts therapeutic outcomes.
In conclusion,4-Fluoro-1,4-bipiperidine dihydrochloride (CAS No. 864291-95-2) represents a significant advancement in medicinal chemistry due to its structural versatility and biological activity. Its role as a key intermediate in drug development underscores its importance in addressing neurological and other therapeutic challenges. As research progresses, this compound will likely continue to inspire new discoveries in synthetic chemistry and pharmacology.
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